molecular formula C7H2Br6 B1587154 Pentabromobenzylbromide CAS No. 38521-51-6

Pentabromobenzylbromide

Cat. No. B1587154
CAS RN: 38521-51-6
M. Wt: 565.5 g/mol
InChI Key: PYOIYKRKAHYOKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of high molecular weight and polymeric brominated flame retardants are synthesized by the alkylation of aromatic molecules or the alkylation of aromatic polymers with pentabromobenzyl bromide . The flame retardants prepared via the alkylation of toluene or diphenylethane with pentabromobenzyl bromide were found to be not truly polymeric but had high Mw > 1400 .


Chemical Reactions Analysis

Pentabromobenzyl bromide is used in the alkylation of aromatic compounds to produce high molecular weight brominated flame retardants . The flame retardants prepared via the alkylation of toluene or diphenylethane with pentabromobenzyl bromide were found to be not truly polymeric but had high Mw > 1400 .

Scientific Research Applications

Environmental Monitoring

Pentabromobenzylbromide (PBBB), a type of bromobenzene flame retardant, has been detected in environmental samples. Venier et al. (2012) reported its presence in the atmosphere near the Great Lakes, highlighting its environmental distribution and potential as an environmental pollutant marker (Venier, Ma, & Hites, 2012).

Health Impact and Toxicology

Pentabromoethylbenzene (PBEB), a compound related to pentabromobenzylbromide, has been studied for its health effects. Lu et al. (2020) explored the impact of PBEB on thyroid function and gene expression, which can serve as a basis for understanding the biological effects of related brominated flame retardants (Lu et al., 2020).

Chemical Research and Synthesis

In chemical research, a novel synthetic process for pentabromobenzyl chloride, closely related to pentabromobenzylbromide, was developed by Niu Guochen (2011). This advancement in synthesis methodology could have implications for the production and use of such compounds in various industrial applications (Guochen, 2011).

Pharmaceutical Applications

While not directly related to pentabromobenzylbromide, research into the broader field of drug discovery and development, as discussed by Drews (2000), offers insights into the potential pharmaceutical applications of various chemical compounds. This perspective may inform future research into the medical applications of bromobenzene derivatives like pentabromobenzylbromide (Drews, 2000).

Biomedical Research

In the realm of biomedical research, the study of compounds like pentabromobenzylbromide can be linked to broader themes such as biomarker development and surrogate endpoints in clinical trials, as discussed by Atkinson et al. (2001). Understanding the biological impact of such compounds can contribute to the development of new diagnostic and therapeutic tools (Atkinson et al., 2001).

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br6/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOIYKRKAHYOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959387
Record name 1,2,3,4,5-Pentabromo-6-(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentabromobenzyl bromide

CAS RN

38521-51-6
Record name Pentabromobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38521-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6,alpha-Hexabromotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5-Pentabromo-6-(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6,α-hexabromotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RJ Law, S Losada, JL Barber, P Bersuder… - Environment …, 2013 - Elsevier
Thirty alternative flame retardant compounds and a suite of 17 brominated diphenyl ether (BDE) congeners were determined in the blubber of 21 harbour porpoises stranded or …
Number of citations: 45 www.sciencedirect.com
J Gustavsson, L Ahrens, MA Nguyen… - … of Chromatography A, 2017 - Elsevier
The restrictions on the use of legacy flame retardants (FRs) have increased the need of alternative FRs to comply with fire safety legislations. In this study, the feasibility of three different …
Number of citations: 30 www.sciencedirect.com
B Kaminska, A Ellert-Miklaszewska… - International …, 2009 - spandidos-publications.com
… The ZKK1 derivatives were obtained in the reaction of pentabromobenzylbromide with N-substituted thiourea derivatives (Fig. 6A). The most efficient inhibitors were isothioureas …
Number of citations: 36 www.spandidos-publications.com
L Dong, S Wang, J Qu, H You, D Liu - Ecotoxicology and Environmental …, 2021 - Elsevier
Traditional brominated flame retardants (BFRs) negatively affect the environment and human health, especially in the sensitive (developing) nervous system. Considering the …
Number of citations: 53 www.sciencedirect.com
C Yang - 2014 - etheses.bham.ac.uk
Water samples taken from nine English freshwater lakes from a mix of urban, rural, and remote locations on 13 occasions between April 2008 and February 2012 were analysed for …
Number of citations: 7 etheses.bham.ac.uk
R Sühring, F Busch, N Fricke, D Kötke… - Science of the Total …, 2016 - Elsevier
A total of 53 halogenated flame retardants (HFRs) were analysed in sediments, European eels and dabs from both freshwater and marine sampling stations in the German Bight and the …
Number of citations: 75 www.sciencedirect.com
VG Bdzhola, AG Golub, OY Yakovenko, SM Yarmoluk - Citeseer
… The ZKK-1 derivatives were obtained in the reaction of pentabromobenzylbromide with N-substituted thiourea derivatives. The more bulky N-phenyl substituent in thiourea fragment of …
Number of citations: 2 citeseerx.ist.psu.edu
R Sühring, JL Barber, H Wolschke, D Kötke… - Environmental …, 2015 - Elsevier
53 brominated and chlorinated flame retardants were investigated in sediment samples from the German rivers Elbe and Weser, the German Bight, Jadebusen, East Frisian Coast as …
Number of citations: 42 www.sciencedirect.com
R Sühring, M Freese, M Schneider, S Schubert… - Science of the Total …, 2015 - Elsevier
The European eel (Anguilla anguilla) is regarded as a critically endangered species. Scientists are in agreement that the “quality of spawners” is a vital factor for the survival of the …
Number of citations: 41 www.sciencedirect.com
MA Pohlmann, H Wolschke, R Hanel, R Ebinghaus… - rshare.library.torontomu.ca
The European eel (Anguilla anguilla) is regarded as a critically endangered species. Scientists are in agreement that the “quality of spawners” is a vital factor for the survival of the …
Number of citations: 0 rshare.library.torontomu.ca

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